Cas no 613686-10-5 (1-(3-Methoxyphenyl)pyrazole)
1-(3-Methoxyphenyl)pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole, 1-(3-methoxyphenyl)-
- 1-(3-methoxyphenyl)pyrazole
- 613686-10-5
- DTXSID40647832
- 1-(3-methoxy-phenyl)-1H-pyrazole
- ZRJXNTPMSNGZAW-UHFFFAOYSA-N
- MFCD17926453
- CS-0261926
- AKOS027329977
- SCHEMBL254803
- AS-37998
- 1-(3-methoxyphenyl)-1H-pyrazole
- Z1222343825
- EN300-80537
- 1-(3-Methoxyphenyl)pyrazole
-
- MDL: MFCD17926453
- Inchi: 1S/C10H10N2O/c1-13-10-5-2-4-9(8-10)12-7-3-6-11-12/h2-8H,1H3
- InChI Key: ZRJXNTPMSNGZAW-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1)N1C=CC=N1
Computed Properties
- Exact Mass: 174.07900
- Monoisotopic Mass: 174.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 27Ų
Experimental Properties
- PSA: 27.05000
- LogP: 1.88090
1-(3-Methoxyphenyl)pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M223460-10mg |
1-(3-Methoxyphenyl)pyrazole |
613686-10-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M223460-50mg |
1-(3-Methoxyphenyl)pyrazole |
613686-10-5 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M223460-100mg |
1-(3-Methoxyphenyl)pyrazole |
613686-10-5 | 100mg |
$ 250.00 | 2022-06-04 | ||
| Chemenu | CM522851-1g |
1-(3-Methoxyphenyl)-1H-pyrazole |
613686-10-5 | 97% | 1g |
$684 | 2022-06-10 | |
| abcr | AB307345-250 mg |
1-(3-Methoxyphenyl)pyrazole; . |
613686-10-5 | 250 mg |
€689.50 | 2023-07-19 | ||
| abcr | AB307345-1 g |
1-(3-Methoxyphenyl)pyrazole; . |
613686-10-5 | 1 g |
€1,321.00 | 2023-07-19 | ||
| Alichem | A049004089-1g |
1-(3-Methoxyphenyl)pyrazole |
613686-10-5 | 97% | 1g |
$719.10 | 2023-09-01 | |
| Enamine | EN300-80537-0.05g |
1-(3-methoxyphenyl)-1H-pyrazole |
613686-10-5 | 95.0% | 0.05g |
$204.0 | 2025-02-20 | |
| Enamine | EN300-80537-0.1g |
1-(3-methoxyphenyl)-1H-pyrazole |
613686-10-5 | 95.0% | 0.1g |
$303.0 | 2025-02-20 | |
| Enamine | EN300-80537-0.25g |
1-(3-methoxyphenyl)-1H-pyrazole |
613686-10-5 | 95.0% | 0.25g |
$434.0 | 2025-02-20 |
1-(3-Methoxyphenyl)pyrazole Suppliers
1-(3-Methoxyphenyl)pyrazole Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 1-(3-Methoxyphenyl)pyrazole
Professional Introduction to 1-(3-Methoxyphenyl)pyrazole (CAS No: 613686-10-5)
1-(3-Methoxyphenyl)pyrazole, a compound with the chemical identifier CAS No: 613686-10-5, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound, featuring a pyrazole core linked to a methoxy-substituted phenyl group, has garnered attention due to its versatile structural framework and potential biological activities. The pyrazole moiety is well-documented for its role in various pharmacophores, while the methoxyphenyl group introduces additional functional diversity, making this compound a promising candidate for further exploration in drug discovery.
The structural composition of 1-(3-Methoxyphenyl)pyrazole lends itself to various chemical modifications, enabling the synthesis of a diverse array of derivatives. These modifications can be tailored to enhance specific pharmacological properties, such as binding affinity, metabolic stability, and solubility. In recent years, there has been a growing interest in exploring the therapeutic potential of pyrazole derivatives, particularly in the context of inflammatory diseases, infectious disorders, and cancer. The methoxy group on the phenyl ring further enriches the compound's chemical space, allowing for fine-tuning of its interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-(3-Methoxyphenyl)pyrazole and biological macromolecules. These studies have highlighted the compound's potential as an inhibitor of various enzymes and receptors implicated in disease pathogenesis. For instance, preliminary computational studies suggest that this compound may exhibit inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2), which is a key target in the management of inflammation and pain. Additionally, its structural features align well with binding pockets of certain kinases, making it a candidate for anticancer therapies.
In vitro studies have begun to unravel the pharmacological profile of 1-(3-Methoxyphenyl)pyrazole. Initial experiments have demonstrated its ability to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect is attributed to its interaction with transcription factors and signaling cascades involved in inflammation. Furthermore, the compound has shown promise in preclinical models of infection, where it exhibits activity against certain bacterial and viral pathogens. These findings underscore the compound's potential as a lead molecule for developing novel therapeutic agents.
The synthesis of 1-(3-Methoxyphenyl)pyrazole involves multi-step organic reactions that highlight the ingenuity of synthetic chemists in constructing complex molecular architectures. The process typically begins with the condensation of appropriate precursors to form the pyrazole ring, followed by functionalization at the 3-position of the phenyl ring with a methoxy group. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance efficiency and yield. These synthetic strategies not only facilitate access to this compound but also provide insights into general approaches for constructing related heterocyclic molecules.
The pharmaceutical industry has taken note of the promising attributes of 1-(3-Methoxyphenyl)pyrazole. Several companies are currently engaged in developing derivatives of this compound for therapeutic applications. Collaborative efforts between academic researchers and industry scientists are accelerating the discovery process by combining experimental data with cutting-edge computational techniques. This synergy has led to rapid identification of novel analogs with enhanced pharmacological properties. The ongoing research efforts are expected to yield compounds that could address unmet medical needs across multiple therapeutic areas.
As our understanding of biological systems continues to evolve, so does our appreciation for the complexity and diversity of natural products and synthetic molecules like 1-(3-Methoxyphenyl)pyrazole. The integration of interdisciplinary approaches—combining organic chemistry, biochemistry, pharmacology, and computational science—has opened new avenues for drug discovery. This holistic perspective ensures that research is not only focused on individual compounds but also on their interactions within complex biological networks. Such an integrative approach is crucial for developing effective therapies that are both safe and efficacious.
The future prospects for 1-(3-Methoxyphenyl)pyrazole are bright, with ongoing studies aimed at optimizing its pharmacokinetic profile and expanding its therapeutic applications. Innovations in drug delivery systems may further enhance the compound's clinical utility by improving bioavailability and targeting specificity. As regulatory frameworks evolve to support innovative drug development, compounds like 1-(3-Methoxyphenyl)pyrazole are poised to play a pivotal role in addressing global health challenges. The continued investment in research infrastructure and collaborative networks will be instrumental in translating laboratory findings into tangible medical benefits.
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